molecular formula C14H16ClNO2 B2958329 3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride CAS No. 2138059-99-9

3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride

Cat. No.: B2958329
CAS No.: 2138059-99-9
M. Wt: 265.74
InChI Key: IHHUOWNXULURGL-UHFFFAOYSA-N
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Description

3-Amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride is a β-amino acid derivative characterized by a naphthalene substituent at the C2 position of the propanoic acid backbone. Its molecular formula is C₁₄H₁₅NO₂·HCl (theoretical molecular weight: 283.74 g/mol), though discrepancies in reported molecular weights (e.g., 299.73 g/mol in one source ) suggest variations in hydration or salt forms. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHUOWNXULURGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 1-(naphthalen-1-yl)methylamine with a suitable α-bromo acid derivative under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by blocking their active sites, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous β-amino acid derivatives with varying substituents. Key differences in molecular structure, physicochemical properties, and applications are summarized below:

Structural and Molecular Comparisons

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
3-Amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride Naphthalen-1-ylmethyl C₁₄H₁₆ClNO₂ 283.74 (theoretical) 95 High lipophilicity; aromatic interactions
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride Naphthalen-1-yl (C3 position) C₁₃H₁₃NO₂·HCl 251.71 + 36.46 = 288.17 ≥98 Stereospecific (R-configuration); potential chiral drug intermediate
3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride 2-Chlorophenylmethyl C₁₀H₁₁Cl₂NO₂ 264.11 95 Electron-withdrawing Cl group; increased stability
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride 3,4,5-Trifluorophenylmethyl C₁₀H₁₀ClF₃NO₂ 285.65 95 Enhanced electronegativity; potential CNS activity
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride Cyclopropylmethyl C₇H₁₄ClNO₂ 191.65 N/A Improved solubility; reduced steric hindrance

Physicochemical and Functional Differences

Lipophilicity: The naphthalene-containing compound exhibits the highest lipophilicity due to its aromatic bulk, favoring membrane permeability but limiting aqueous solubility . In contrast, the cyclopropylmethyl analog (C₇H₁₄ClNO₂) shows improved solubility in polar solvents .

Stereochemical Impact : The (R)-configured naphthalene derivative (CAS 122745-09-9) demonstrates stereospecific interactions, critical for binding to chiral receptors in drug design .

Electronic Effects : Chlorophenyl and trifluorophenyl substituents introduce electron-withdrawing effects, enhancing chemical stability and altering reactivity in synthetic pathways .

Q & A

Q. What advanced techniques confirm stereochemistry in derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures to assign absolute configuration.
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • VCD spectroscopy : Validate optical activity via vibrational circular dichroism .

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